
1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
Descripción general
Descripción
1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide, also known as MCTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. MCTP belongs to the class of thiazole-containing pyrazole derivatives, which have been reported to exhibit diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has also been reported to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. 1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, 1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide in lab experiments is its relatively simple synthesis, which allows for large-scale production. Additionally, 1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has been shown to have a range of biological activities, making it a versatile compound for use in various assays. However, one limitation of using 1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is its relatively low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide and its effects on various signaling pathways. Finally, additional research is needed to determine the safety and efficacy of 1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide in vivo, including its potential toxicity and pharmacokinetics.
Aplicaciones Científicas De Investigación
1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in medicine, including its use as an anti-inflammatory and anti-cancer agent. Studies have shown that 1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide can inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells in vitro. 1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has also been investigated for its potential use in agriculture as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens and weeds.
Propiedades
IUPAC Name |
1-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c1-21-7-6-12(20-21)15(22)19-17-18-13(9-25-17)11-8-10-4-2-3-5-14(10)24-16(11)23/h2-9H,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORGYQKSMZWGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



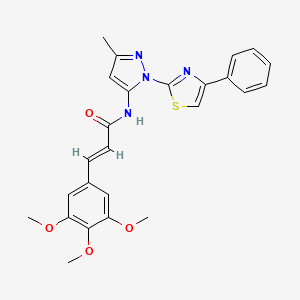
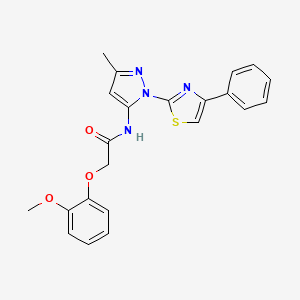
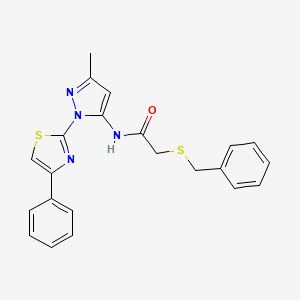
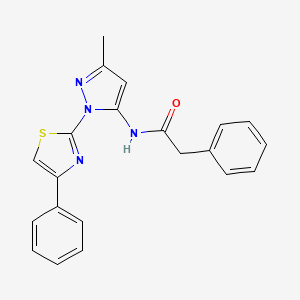
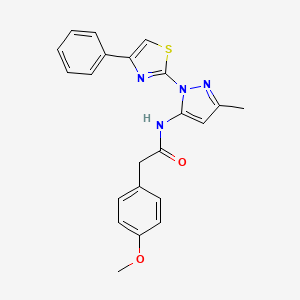

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3201904.png)
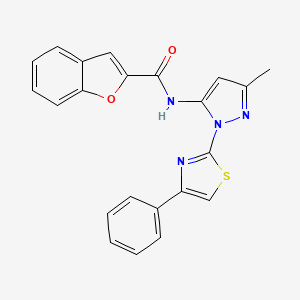

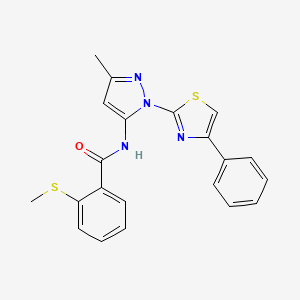
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3201919.png)
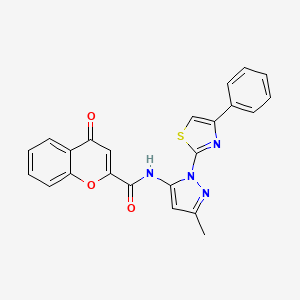
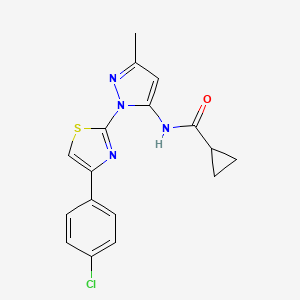
![N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3201927.png)